Cas no 1016791-09-5 (3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile)

3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile 化学的及び物理的性質
名前と識別子
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- 3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile
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- MDL: MFCD09938408
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315353-5.0g |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile |
1016791-09-5 | 5.0g |
$1723.0 | 2023-02-24 | ||
Enamine | EN300-315353-1.0g |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile |
1016791-09-5 | 1.0g |
$657.0 | 2023-02-24 | ||
Enamine | EN300-315353-5g |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile |
1016791-09-5 | 5g |
$1723.0 | 2023-09-05 | ||
Enamine | EN300-315353-1g |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile |
1016791-09-5 | 1g |
$657.0 | 2023-09-05 | ||
Enamine | EN300-315353-10.0g |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile |
1016791-09-5 | 10.0g |
$2166.0 | 2023-02-24 | ||
Enamine | EN300-315353-2.5g |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile |
1016791-09-5 | 2.5g |
$1360.0 | 2023-09-05 | ||
Enamine | EN300-315353-10g |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile |
1016791-09-5 | 10g |
$2166.0 | 2023-09-05 |
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrileに関する追加情報
3-(5-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile (CAS No. 1016791-09-5): A Comprehensive Overview
3-(5-Bromo-2-fluorophenyl)-3-oxopropanenitrile (CAS No. 1016791-09-5) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound is characterized by its unique structure, which combines a cyano group, a ketone functional group, and a substituted aromatic ring. The presence of bromine and fluorine substituents on the aromatic ring further enhances its chemical reactivity and biological activity, making it a valuable molecule for various applications.
The molecular structure of 3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile consists of a central ketone group attached to a cyano group via a methylene bridge. The aromatic ring is substituted with bromine at the 5-position and fluorine at the 2-position, which introduces electronic effects that influence the compound's reactivity and stability. This arrangement makes the molecule highly versatile in synthetic chemistry, as it can serve as an intermediate in the synthesis of more complex structures or as a building block for drug development.
Recent advancements in synthetic methodology have enabled the efficient synthesis of 3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile through various routes. One prominent approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. The substitution pattern on the aromatic ring plays a crucial role in directing the acylation process, ensuring high regioselectivity. Another method employs nucleophilic aromatic substitution, leveraging the electron-withdrawing effects of bromine and fluorine to activate specific positions on the ring for substitution.
The biological activity of 3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile has been extensively studied in recent years. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In particular, its ability to modulate cellular signaling pathways associated with inflammation has been highlighted in several studies. Additionally, the compound has shown potential as an inhibitor of certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
In materials science, 3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile has been explored as a precursor for advanced materials such as polymers and coordination compounds. Its ability to form stable bonds with metal ions has led to its use in constructing metallopolymers with unique mechanical and electronic properties. Furthermore, its application in organic electronics has been investigated due to its ability to act as an electron-deficient acceptor material in organic field-effect transistors (OFETs).
The environmental impact of 3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile has also been a topic of interest in recent research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its potential risks to ecosystems. Preliminary findings suggest that while the compound exhibits moderate biodegradability under specific conditions, further research is required to fully understand its environmental fate.
In conclusion, 3-(5-bromo-2-fluorophenyl)-3-oxopropanenitrile (CAS No. 1016791-09-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, coupled with its versatile reactivity and biological activity, positions it as an essential molecule for future innovations in medicine, materials science, and chemical synthesis.
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